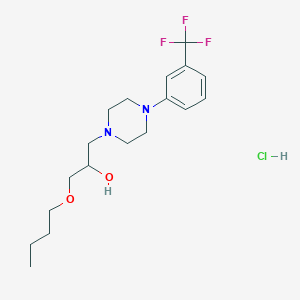

![molecular formula C7H10ClF2NO2 B3008546 Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride CAS No. 2343963-95-9](/img/structure/B3008546.png)

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

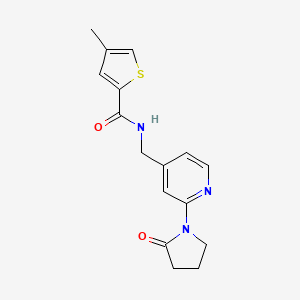

The compound “Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The presence of the term “azaspiro” indicates that one of the rings in the spirocyclic structure contains a nitrogen atom . The “difluoro” suggests the presence of two fluorine atoms, and “carboxylate” indicates the presence of a carboxyl group (−COO−) in the molecule .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray diffraction, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carboxylate group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Applications De Recherche Scientifique

Synthesis of Bicyclo[3.1.0]hexanes

The compound is utilized in the synthesis of bicyclo[3.1.0]hexanes, which are valuable for their all-carbon quaternary center. This synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using organic or iridium photoredox catalysts and blue LED irradiation . The process is highly diastereoselective and yields important building blocks for medicinal chemistry.

Development of Bio-active Compounds

Bicyclo[2.1.1]hexanes, which can be derived from the compound , play an increasingly important role in the development of new bio-active compounds. These structures are sp3-rich and provide a novel chemical space that can improve solubility, activity, and conformational restriction of drug candidates .

Enantioselective Synthesis

The compound serves as a precursor in the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. This synthesis is achieved through an organocatalytic formal [4 + 2] cycloaddition reaction, allowing access to a wide range of products with high enantioselectivity from simple starting materials .

Inertial Measurement/Navigation Systems

Although not directly related to the compound EN300-7426390, the code “EN300” is associated with EMCORE’s precision fiber optic inertial measurement/navigation units. These systems are used in applications where GPS is unavailable or denied, such as drones, dismounted soldier applications, and oil and gas exploration .

Control of N-Nitrosamine Impurities

The compound may be studied in the context of controlling N-nitrosamine impurities in chemical drug production. N-nitrosamines are linked to an elevated risk of several cancers, and their levels are mandated to be controlled in commercial drugs .

Chemical Space Exploration

The compound’s structure allows for the exploration of new atom and exit-vector arrangements in bicyclo[2.1.1]hexane scaffolds. This exploration is crucial for accessing a diverse range of exit vectors and fully exploiting the rich chemical space surrounding the [2.1.1] platform .

Safety and Hazards

Propriétés

IUPAC Name |

methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2NO2.ClH/c1-12-5(11)4-6(3-10-4)2-7(6,8)9;/h4,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGMTWWTUZCUFP-SCBRTWSOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2(CC2(F)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@]2(CC2(F)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)